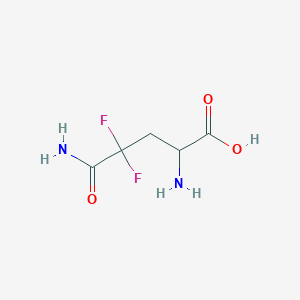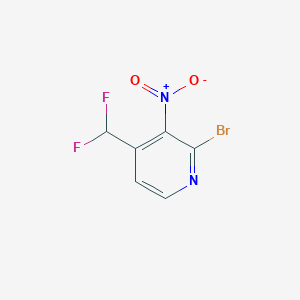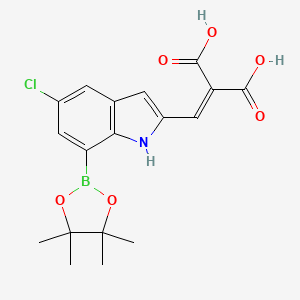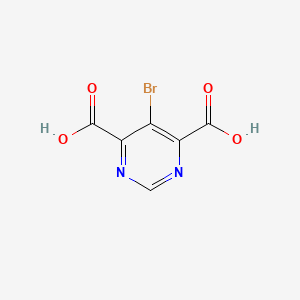![molecular formula C8H13F2N B13571710 {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)
{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6,6-Difluorospiro[33]heptan-2-yl}methanamine is a chemical compound with the molecular formula C8H14F2N It is a spirocyclic amine, characterized by the presence of a spiro[33]heptane ring system with two fluorine atoms at the 6-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine typically involves the following steps:
Formation of the Spirocyclic Ring System: The spiro[3.3]heptane ring system can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable cyclohexane derivative with a fluorinating agent to introduce the fluorine atoms at the desired positions.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the spirocyclic intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mecanismo De Acción
The mechanism of action of {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
{6,6-Difluorospiro[3.3]heptan-2-yl}methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
{6,6-Difluorospiro[3.3]heptane-2-carboxylic acid}: This compound has a carboxylic acid group, which can influence its reactivity and solubility.
Uniqueness
{6,6-Difluorospiro[33]heptan-2-yl}methanamine is unique due to its specific structural features, including the spirocyclic ring system and the presence of fluorine atoms
Propiedades
Fórmula molecular |
C8H13F2N |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
(2,2-difluorospiro[3.3]heptan-6-yl)methanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)1-6(2-7)3-11/h6H,1-5,11H2 |
Clave InChI |
CTWYAVVJWOTHOW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)

![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)

![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)




